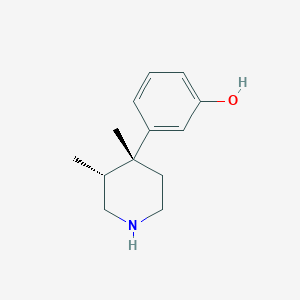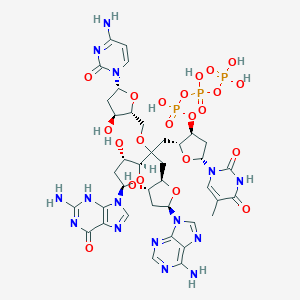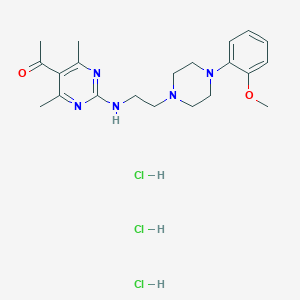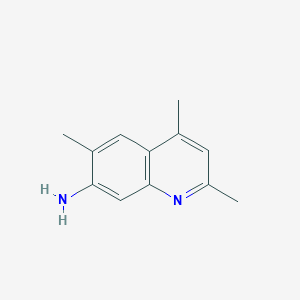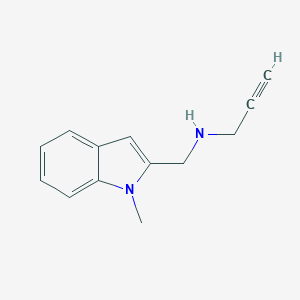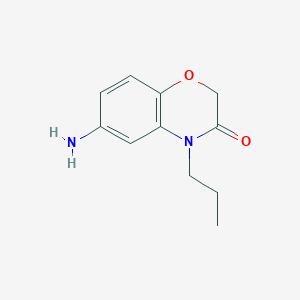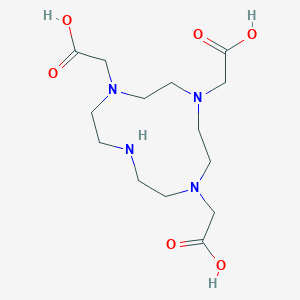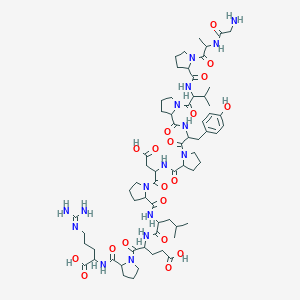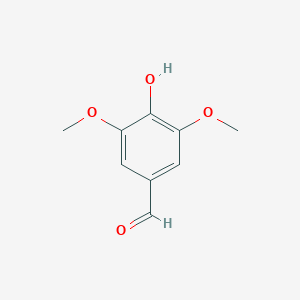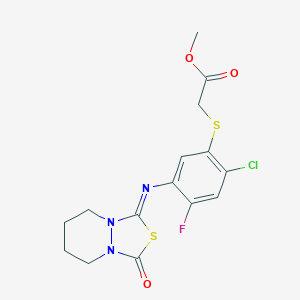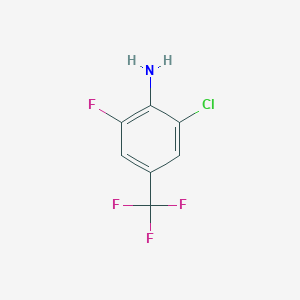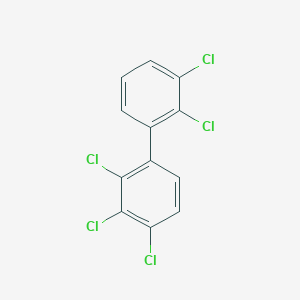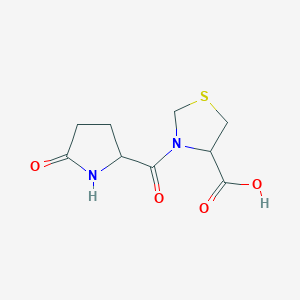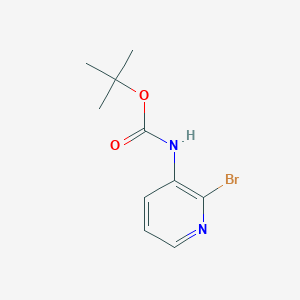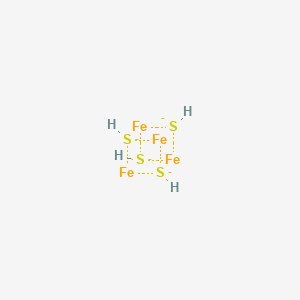
IronSULFUR CLUSTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-sulfur clusters (ISCs) are essential cofactors found in proteins that play critical roles in various biological processes, including electron transfer, enzymatic catalysis, DNA synthesis, and gene regulation. These clusters consist of iron and sulfur atoms that are coordinated by cysteine residues in proteins. The unique electronic properties of these clusters enable them to function as electron carriers and catalytic centers in many biochemical reactions.
Aplicaciones Científicas De Investigación
Quantum Mechanics of Iron-Sulfur Clusters : Iron-sulfur clusters are pivotal in biological processes such as electron transfer and catalysis. A quantum calculation of electronic levels of [2Fe-2S] and [4Fe-4S] clusters reveals limitations in traditional models, demonstrating a higher state density than previously thought, which explains their widespread catalytic roles in nature (Sharma et al., 2014).
Diverse Structures and Functions : Iron-sulfur proteins, found in all life forms, perform multiple functions beyond electron transfer, such as catalysis and gene regulation. Their oxidation states and modular nature allow them to be involved in diverse biochemical processes (Beinert et al., 1997).
Formation in Bacteria : The assembly and insertion of iron-sulfur clusters in bacteria is complex, involving the handling of cellular toxicity of iron and sulfur. This highlights the intricate biological processes necessary for their formation and function (Frazzon & Dean, 2003).
Sensors of Environmental Conditions : Iron-sulfur clusters in transcriptional regulators act as sensors for environmental conditions, such as oxygen and nitric oxide levels. This function is made possible by their redox and coordination properties (Crack et al., 2014).
Structural Conversions : Iron-sulfur clusters in both synthetic and protein-bound forms undergo structural conversions, playing a central role in conversion chemistry. These conversions highlight the dynamic nature of these clusters (Holm & Lo, 2016).
Role in Cellular Processes : Iron-sulfur clusters are essential for various cellular processes, including electron transport, substrate binding, and gene regulation. Their biosynthesis involves complex systems that are unified by certain key components (Johnson et al., 2005).
Biosensors of Oxidants and Iron : Certain proteins containing iron-sulfur clusters function as biosensors, detecting levels of oxygen and iron. This function is crucial for cellular responses to environmental changes (Rouault & Klausner, 1996).
Electronic and Magnetic Properties : The electronic and magnetic properties of iron-sulfur clusters, vital in biochemistry, are studied using spectroscopic methods. These studies help understand their role in electron transfer and catalysis (Mouesca & Lamotte, 1998).
Assembly Pathways in Bacteria : Bacteria have multiple pathways for iron-sulfur cluster assembly, each serving different roles, such as stress response and enzyme-specific assembly. Understanding these pathways enhances our knowledge of cellular iron metabolism (Ayala-Castro et al., 2008).
Propiedades
Número CAS |
123919-08-4 |
|---|---|
Nombre del producto |
IronSULFUR CLUSTER |
Fórmula molecular |
Fe4H4S4-4 |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
Clave InChI |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
SMILES canónico |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Sinónimos |
.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(tetrahydro-2H-pyran-2-yl)methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



